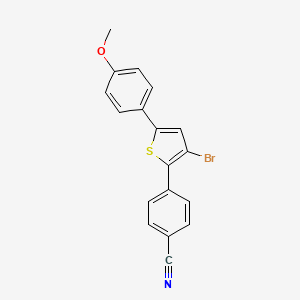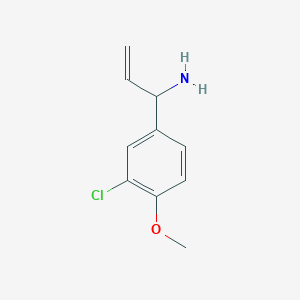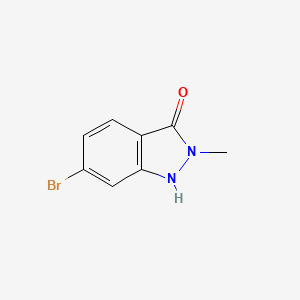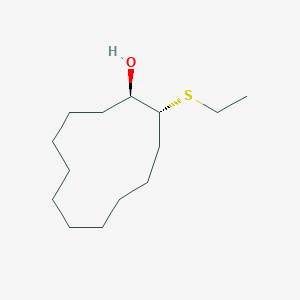
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12BrNO2 It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves the N-methylation of bromotoluene followed by an amination reaction. The process typically includes the following steps:
N-Methylation: Bromotoluene is treated with a methylating agent under controlled conditions to introduce a methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: This compound has a similar structure but with a methoxy group at a different position on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound features a bromine atom and a methoxy group but differs in its functional groups.
2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride: This compound has a fluorine atom instead of a bromine atom.
Uniqueness
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin and dopamine receptors sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
2-amino-2-(4-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3 |
InChI-Schlüssel |
VJXGLVUDMMEEGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(CO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B15236582.png)

![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B15236584.png)
![Tert-butyl 2-hydroxy-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B15236585.png)
![Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride](/img/structure/B15236592.png)

![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![5-O-benzyl 2-O-ethyl (2R,3aR,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B15236613.png)
![[(3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxythiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B15236618.png)

